Netarsudil dihidrocloruro

Descripción general

Descripción

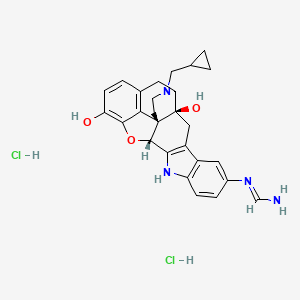

Netarsudil, sold under the brand names Rhopressa and others, is a medication for the treatment of glaucoma . In December 2017, the Food and Drug Administration (FDA) approved a 0.02% ophthalmic solution for the lowering of elevated intraocular pressure in people with open-angle glaucoma or ocular hypertension .

Synthesis Analysis

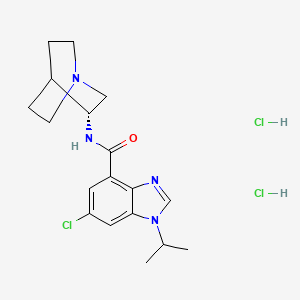

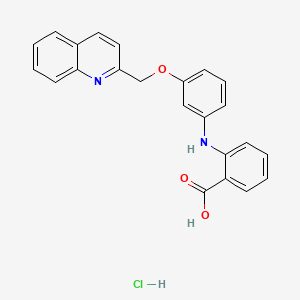

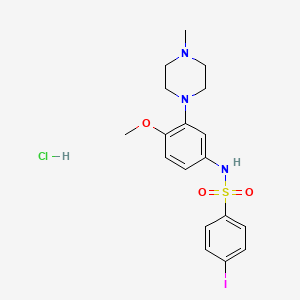

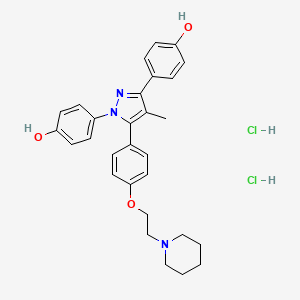

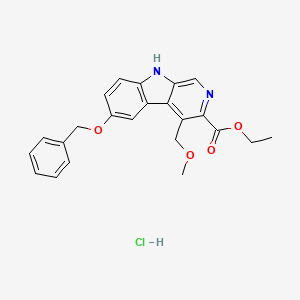

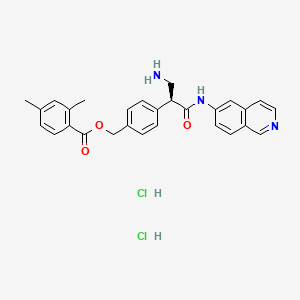

The asymmetric synthesis of Netarsudil, a Rho kinase/norepinephrine transport inhibitor, is described in a six-step synthetic route . This route utilizes the 2,4-dimethylbenzoate ester of a phenylacetic acid as the backbone of the β-amino acid’s framework . Another process for the preparation of (S)-Netarsudil involves the use of novel intermediates .Molecular Structure Analysis

The molecular structure of Netarsudil dihydrochloride has a chemical formula of C28H27N3O3 . Its average weight is 453.542 and its monoisotopic mass is 453.205241741 .Chemical Reactions Analysis

Netarsudil is a rho kinase inhibitor that reduces intraocular pressure by increasing aqueous outflow through the trabecular meshwork pathway and decreasing episcleral venous pressure .Physical And Chemical Properties Analysis

Netarsudil dihydrochloride has a chemical formula of C28H29Cl2N3O3 . Its average weight is 526.46 and its monoisotopic mass is 525.1585972 .Aplicaciones Científicas De Investigación

Tratamiento del glaucoma y la hipertensión ocular

El dihidrocloruro de netarsudil se utiliza principalmente en el tratamiento del glaucoma y la hipertensión ocular. Funciona como un inhibidor de la cinasa Rho y un inhibidor del transportador de norepinefrina, lo que ayuda a reducir la presión intraocular (PIO) aumentando la facilidad de salida trabecular . Este mecanismo es particularmente efectivo en el manejo de condiciones donde la PIO elevada es un factor de riesgo significativo para el daño del nervio óptico.

Alteración de los caudales venosos episclerales

Estudios recientes han demostrado que el netarsudil puede alterar los caudales venosos episclerales. Un ensayo clínico que utilizó angiografía mediada por eritrocitos demostró que el netarsudil al 0,02% puede cambiar significativamente estos caudales, lo que puede tener implicaciones para el tratamiento de enfermedades que afectan la presión venosa episcleral .

Estudios de eficacia comparativa

El netarsudil se ha comparado con otros inhibidores de la cinasa Rho como el ripasudil en ensayos clínicos. Estos estudios evalúan la seguridad y eficacia del netarsudil en relación con otros tratamientos. Por ejemplo, el ensayo japonés de tratamiento de la presión intraocular elevada con cinasa Rho (J-ROCKET) encontró que el netarsudil fue más efectivo en la reducción de la PIO que el ripasudil, lo que sugiere su potencial como una opción de tratamiento superior .

Investigación farmacocinética

Las propiedades farmacocinéticas del netarsudil, como su porcentaje de unión a proteínas, son objeto de investigación en curso. Comprender estas propiedades es crucial para determinar la distribución, el metabolismo y la excreción del fármaco, lo que a su vez influye en su perfil de eficacia y seguridad .

Estudios de mecanismo de acción

El mecanismo de acción único del netarsudil, dirigido a la vía trabecular convencional de salida del humor acuoso, es un área de investigación significativa. Ofrece un enfoque diferente en comparación con otros medicamentos para el glaucoma que afectan la vía uveoscleral, proporcionando una nueva opción terapéutica .

Mecanismo De Acción

Mode of Action

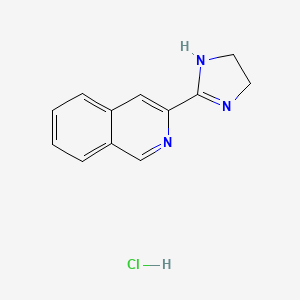

Netarsudil acts as both a Rho kinase inhibitor and a norepinephrine transport inhibitor . It specifically targets the conventional trabecular pathway of aqueous humour outflow, where it inhibits the Rho kinase and norepinephrine transporters . This is in contrast to many other glaucoma medications, which affect mechanisms in the unconventional uveoscleral pathway .

Pharmacokinetics

After instillation into the eye, Netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . The clearance of Netarsudil is strongly influenced by its low plasma concentrations following topical administration and absorption, and high protein binding in human plasma .

Result of Action

The primary result of Netarsudil’s action is the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . This is achieved by increasing the outflow of aqueous humor through the trabecular meshwork and reducing pressure in the veins of the episcleral layer .

Action Environment

The action of Netarsudil is influenced by the environment within the eye. The drug is administered topically, and its action is localized to the eye, specifically the cornea and the trabecular meshwork . The efficacy and stability of Netarsudil are influenced by factors such as the pH of the eye, the presence of esterases in the cornea, and the intraocular pressure .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Netarsudil Dihydrochloride acts as an inhibitor to the rho kinase and norepinephrine transporters found in the conventional trabecular pathway . This unique mechanism of action sets it apart from many other glaucoma medications that affect protaglandin F2-alpha analog-like mechanisms in the unconventional uveoscleral pathway .

Cellular Effects

In normal and glaucomatous trabecular meshwork ™ cells, Netarsudil Dihydrochloride has been shown to influence actin dynamics during actin-driven biological processes . It induces disassembly of actin stress fibers and potently stimulates phagocytic uptake of extracellular vesicles . It also induces lateral fusion of tunneling nanotubes (TNTs) that connect adjacent TM cells .

Molecular Mechanism

The molecular mechanism of Netarsudil Dihydrochloride is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .

Temporal Effects in Laboratory Settings

In a study, Netarsudil Dihydrochloride showed a significant reduction in intraocular pressure (IOP) in eyes with and without circumferential ab interno trabeculectomy (AIT) that removes the TM . The IOP changes caused by Netarsudil Dihydrochloride matched the diameter changes of distal outflow tract vessels .

Dosage Effects in Animal Models

In animal models, Netarsudil Dihydrochloride has shown to produce large and durable IOP reductions . It has been observed that the drug causes a significant decrease in IOP in rabbits and monkeys, with the effect lasting for at least 24 hours after a single daily dose .

Metabolic Pathways

After instillation into the eye, Netarsudil Dihydrochloride is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .

Transport and Distribution

Netarsudil Dihydrochloride specifically targets the conventional trabecular pathway of aqueous humor outflow . This suggests that the drug is transported and distributed within cells and tissues to this specific location.

Subcellular Localization

Given its mechanism of action, it can be inferred that it localizes to the site of the rho kinase and norepinephrine transporters in the conventional trabecular pathway of aqueous humor outflow .

Propiedades

IUPAC Name |

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H/t26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKTYVXXYUJVJM-FBHGDYMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1253952-02-1 | |

| Record name | Netarsudil dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253952021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NETARSUDIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE030PF6VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)